N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
Properties
CAS No. |
941893-78-3 |
|---|---|
Molecular Formula |
C21H17BrN4O2 |
Molecular Weight |
437.297 |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
InChI |
InChI=1S/C21H17BrN4O2/c1-14-11-16(7-8-17(14)22)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
OSKOEPHUUUQOKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)Br |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (CAS: 941963-25-3)
- Key Differences : The chlorobenzyl group replaces the bromo-3-methylphenyl moiety.
- This compound was discontinued in commercial availability, suggesting challenges in synthesis or stability .
N-(3-Methoxyphenyl) and N-Benzyl Derivatives
- Molecular weight: 374.4 g/mol (vs. ~434 g/mol for the target compound) .
- N-Benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide :
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine
- F-DPA and DPA-714 : These pyrazolo[1,5-a]pyrimidine acetamides feature fluorophenyl and diethylamine substituents.
- Example : F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) has been radiolabeled for imaging applications, highlighting the role of fluorine in pharmacokinetics .
- Comparison : The pyrazine core in the target compound may exhibit distinct electronic properties due to nitrogen positioning, affecting target selectivity.
Triazolo[1,5-a]pyrazine Derivatives
- Melting point: 244–245°C (higher than typical pyrazolo[1,5-a]pyrazinones), suggesting enhanced crystallinity .
Substituent Effects on Physical and Chemical Properties
Hydrogen Bonding and Crystal Packing
- N-(Pyrazin-2-yl)-2-(4-bromophenyl)acetamide: Exhibits intramolecular C–H···O hydrogen bonds (S(6) motif) and intermolecular N–H···N interactions, forming 2D networks .
Q & A
Basic: What are the critical steps in synthesizing N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, and how can purity be optimized?
Answer:
The synthesis involves multi-step reactions, including condensation of brominated aryl amines with pyrazolo[1,5-a]pyrazine intermediates and subsequent acetylation. Key steps include:
- Brominated aromatic ring activation : Use of bromine or brominated precursors under controlled pH (e.g., 7–8) to avoid over-substitution .
- Pyrazolo[1,5-a]pyrazine core formation : Cyclization via microwave-assisted synthesis (60–80°C, 2–4 hours) to enhance reaction efficiency .
- Acetamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to minimize hydrolysis .
Purity optimization : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water mixture) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .
Basic: What spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
Core techniques include:
- 1H/13C NMR : Confirm regiochemistry of the pyrazolo[1,5-a]pyrazine core (e.g., δ 7.5–8.0 ppm for aromatic protons) and acetamide linkage (δ 2.3–2.6 ppm for methyl groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~465.2 Da) and detect isotopic patterns from bromine .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (amide at ~1550 cm⁻¹) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the 3D conformation and hydrogen-bonding networks:
- Crystal growth : Slow evaporation of a saturated DMSO/water solution yields monoclinic crystals (space group P21/c) .
- Data collection : Use a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) with SHELXL for refinement .
- Key parameters : Unit cell dimensions (e.g., a = 9.81 Å, β = 92.94°) and R-factor (<0.05) validate the pyrazolo[1,5-a]pyrazine core’s planarity and acetamide torsion angles .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?
Answer:
Common issues include by-product formation during cyclization and bromine substitution. Solutions:
- Temperature control : Use continuous flow reactors (CFRs) to maintain precise temperatures (70°C ± 2°C) during pyrazine ring formation .
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of brominated intermediates .
- Solvent selection : Replace DMF with THF/water mixtures to reduce side reactions in acetylation steps .
Basic: What preliminary assays are recommended to evaluate its anti-inflammatory and anticancer potential?
Answer:
Initial screening should include:
- Anti-inflammatory : COX-2 inhibition assay (IC50 determination via ELISA) and TNF-α suppression in LPS-stimulated macrophages .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with cisplatin as a positive control .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
Compare analogs with modified substituents (see Table 1):
| Substituent | Biological Activity (IC50, μM) | Key Finding |
|---|---|---|
| 4-Bromo-3-methyl | COX-2: 1.2; MCF-7: 8.5 | Enhanced selectivity vs. COX-1 |
| 4-Chloro | COX-2: 2.1; MCF-7: 12.3 | Reduced potency due to lower electronegativity |
| 4-Fluoro | COX-2: 0.9; MCF-7: 7.8 | Improved metabolic stability |
Design strategy : Introduce electron-withdrawing groups (e.g., -CF₃) to boost target binding .
Advanced: How should contradictory bioactivity data between in vitro and in vivo models be addressed?
Answer:
Discrepancies often arise from pharmacokinetic factors:
- Solubility testing : Use shake-flask method (logP ~2.5) to identify poor bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Formulation adjustment : Encapsulate in PEGylated liposomes to enhance plasma half-life .
Basic: What computational tools predict binding modes with biological targets?
Answer:
- Docking : AutoDock Vina or Schrödinger Glide to model interactions with COX-2 (PDB: 5KIR) .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å) .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
- Knockdown/overexpression : CRISPR-Cas9-mediated gene editing to confirm pathway specificity (e.g., NF-κB for anti-inflammatory activity) .
Basic: How are stability and storage conditions determined for this compound?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor by HPLC .
- Optimal storage : -20°C in amber vials under argon; stable for >12 months in DMSO (10 mM stock) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
